2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-10-4-9-15(22-21-10)19-13-5-7-14(8-6-13)20-17(23)16-11(2)18-12(3)24-16/h4-9H,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHOELIODICOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Substitution reactions:
Coupling with the pyridazine derivative: The final step involves coupling the thiazole derivative with 6-methylpyridazin-3-ylamine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Key Chemical Reactions
Characterization and Spectroscopy
Techniques
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NMR and IR spectroscopy : Used to confirm the presence of functional groups (e.g., amide NH, carbonyl C=O) .
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Mass spectrometry : Verifies molecular weight and purity (e.g., molecular ion peaks) .
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Elemental analysis : Confirms stoichiometry and molecular formula .
Example Data
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IR absorptions :
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¹H-NMR shifts :
Challenges and Considerations
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. It aids in studying structure-activity relationships (SAR), helping researchers understand how different structural modifications can influence biological activity.
Biology
The compound exhibits significant biological activities:
- Antibacterial Activity : It has shown effectiveness against multidrug-resistant bacteria, making it a candidate for developing new antibacterial agents.
- Antifungal Properties : Similar studies indicate potential antifungal applications against various fungal strains.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation, particularly in specific cancer lines.
Medical Applications
Due to its biological properties, 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide is being explored for therapeutic applications:
- Drug Development : Ongoing studies are evaluating its potential as a drug candidate for treating infections and cancer.
- Mechanism of Action : The compound may interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis or pathways critical to cancer cell survival.
Industrial Applications
In the industrial sector, this compound can be utilized in:
- Agrochemicals : Development of new pesticides or herbicides.
- Dyes and Pigments : Its unique chemical structure may lead to novel colorants for various applications.
Antibacterial Efficacy
A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Specific growth inhibition percentages were recorded against several cancer cell lines .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Differentiators and Research Findings
Core Heterocycle Modifications: The target compound’s 2,4-dimethylthiazole core contrasts with imidazo-thiazole systems (e.g., ND-11503), which exhibit fused rings for enhanced π-π stacking . Dimethyl groups may improve metabolic stability but reduce polar interactions compared to unsubstituted thiazoles . Pyridazine vs.
Biological Activity Trends: Thiazole-carbohydrazide derivatives () with IC₅₀ values in the low µg/mL range against HepG-2 cells highlight the role of hydrazone functionalities in cytotoxicity. The target compound’s amide linkage may reduce reactivity but improve selectivity . Dasatinib’s clinical success underscores the importance of pyrimidine-piperazinyl extensions for kinase selectivity. The absence of such groups in the target compound suggests a divergent mechanism, possibly targeting non-tyrosine kinase pathways .
Synthetic Accessibility :
- The target compound’s synthesis mirrors ’s protocol for 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides, involving nitrile intermediates and coupling reagents. This contrasts with ’s multi-step routes for imidazo-thiazoles, which require fused ring formation .
Mechanistic and Pharmacological Implications
- Kinase Inhibition: The pyridazinylamino group may mimic ATP-binding motifs in kinases, akin to pyrimidine in Dasatinib. Methyl groups on the thiazole could modulate lipophilicity and membrane permeability .
- Anticancer Potential: Analogues like 4-methyl-2-phenylthiazole derivatives () demonstrate sub-micromolar IC₅₀ values, suggesting that the target’s pyridazinyl substitution could enhance tumor specificity .
Biological Activity
2,4-Dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a complex structure that includes thiazole and pyridazine moieties. The presence of these functional groups is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable biological activities:
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Anticancer Activity :
- Studies have shown that the compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines.
- The half-maximal inhibitory concentration (IC50) values range from 10 µM to 30 µM, indicating moderate potency against these cancer types.
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Antimicrobial Properties :
- Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assessment :
- Mechanistic Insights :
- Comparative Analysis :
Data Summary Table
Q & A
(Basic) What are the optimal synthetic routes for 2,4-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiazole-5-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of thiazole and pyridazine moieties : Use a palladium-catalyzed Buchwald-Hartwig amination to attach the 6-methylpyridazin-3-yl group to the aniline-substituted thiazole core. Reaction conditions (e.g., solvent, temperature) significantly impact yield. For example, dimethylacetamide (DMA) at 100°C improves coupling efficiency compared to toluene .
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-bromoketones in ethanol under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Critical factors : Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, and reaction time must be optimized. For instance, triethylamine as a base in DMF enhances nucleophilic substitution rates .
(Basic) Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and verifying purity?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., methyl groups at positions 2 and 4) and pyridazine-amino linkage. Aromatic protons in the pyridazine ring appear as distinct doublets (δ 7.8–8.2 ppm) .
- IR spectroscopy : Validate carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor molecular ion peaks (e.g., [M+H]+ at m/z 382) .
(Basic) What in vitro assays are suitable for preliminary screening of its biological activity?
Answer:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays. Pre-incubate the compound with the enzyme and ATP to measure competitive inhibition .
- Antimicrobial activity : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Systematic substitution : Modify the pyridazine ring (e.g., replace methyl with halogens) or thiazole substituents (e.g., vary alkyl groups at position 4). Compare IC₅₀ values across analogs .
- Pharmacophore mapping : Use X-ray crystallography or computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bonds (e.g., between the carboxamide and kinase active sites) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
(Advanced) What computational strategies predict binding modes with target proteins, and how are docking results validated?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR). Parameterize the ligand with GAFF2 force field and dock into crystal structures (PDB: 1M17) .
- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å). Perform MD simulations (NAMD, 100 ns) to assess binding stability .
- Free energy calculations : Apply MM-GBSA to rank binding affinities. Correlate ΔG values with experimental IC₅₀ data .
(Advanced) How can contradictory biological data (e.g., variable IC₅₀ across assays) be resolved methodologically?
Answer:
- Orthogonal assays : Validate kinase inhibition via both fluorescence (ADP-Glo) and radiometric (³³P-ATP) methods to rule out assay-specific artifacts .
- Purity verification : Re-test batches with HPLC-ELSD to confirm absence of impurities (>99% purity). Impurities <1% can skew IC₅₀ by 10-fold .
- Solubility adjustment : Use DMSO concentrations ≤0.1% in cell-based assays to avoid cytotoxicity. For insoluble analogs, employ nanoformulation (e.g., PEG-PLGA encapsulation) .
(Advanced) What strategies mitigate off-target effects in preclinical studies?
Answer:
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits. Prioritize analogs with >50-fold selectivity .
- CRISPR knockdown : Validate target engagement by comparing cytotoxicity in wild-type vs. EGFR-knockout cell lines .
- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .
(Basic) How is stability under physiological conditions (e.g., plasma, pH) assessed?
Answer:
- Plasma stability : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS. Stable compounds show >80% remaining .
- pH-dependent hydrolysis : Test in buffers (pH 1.2–7.4). Carboxamides typically degrade faster in acidic conditions; use enteric coatings if instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
